Home > Products > Screening Compounds P143624 > (R)-1-Methylmephenytoin
(R)-1-Methylmephenytoin - 201606-44-2

(R)-1-Methylmephenytoin

Catalog Number: EVT-1438953
CAS Number: 201606-44-2
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-Methylmephenytoin is a chiral compound that belongs to the class of anticonvulsants and is primarily used in the treatment of epilepsy. This compound is a derivative of mephenytoin, which itself is an important medication in the management of seizures. The (R)-enantiomer is specifically noted for its pharmacological properties and efficacy in clinical settings.

Source

(R)-1-Methylmephenytoin can be synthesized from various precursors, including mephenytoin and other related compounds. Its synthesis often involves chiral resolution techniques or asymmetric synthesis methods to produce the desired enantiomer selectively.

Classification

(R)-1-Methylmephenytoin is classified as a central nervous system agent, specifically an anticonvulsant. It acts by modulating neuronal excitability and has been studied for its effects on various types of seizures.

Synthesis Analysis

Methods

The synthesis of (R)-1-Methylmephenytoin can be achieved through several methods, including:

  • Chiral Resolution: This involves separating the racemic mixture of mephenytoin into its enantiomers. Techniques such as chromatography or crystallization are commonly employed.
  • Asymmetric Synthesis: This method utilizes chiral catalysts or reagents to directly synthesize the (R)-enantiomer from achiral precursors.

Technical Details

One notable synthetic route involves starting with mephenytoin, which can undergo N-demethylation followed by methylation to yield (R)-1-Methylmephenytoin. The use of specific reagents and conditions can significantly influence yield and purity. For example, employing a zinc catalyst in a reductive amination process can enhance enantioselectivity.

Molecular Structure Analysis

Structure

The molecular formula of (R)-1-Methylmephenytoin is C12_{12}H15_{15}N2_{2}O, and it features a phenyl ring with a methyl group attached to the nitrogen atom. The stereochemistry at the chiral center is crucial for its biological activity.

Data

  • Molecular Weight: 203.26 g/mol
  • Melting Point: Typically ranges between 80-85 °C
  • Solubility: Soluble in organic solvents like methanol and ethanol, but less soluble in water.
Chemical Reactions Analysis

Reactions

(R)-1-Methylmephenytoin participates in several chemical reactions that are relevant to its pharmacological activity:

  • N-Demethylation: This reaction can convert (R)-1-Methylmephenytoin to less active metabolites.
  • Oxidation Reactions: These reactions are important for metabolic pathways and can influence the drug's efficacy and safety profile.

Technical Details

The N-demethylation process can be catalyzed using various enzymes or chemical reagents, which allows for controlled degradation of the drug in metabolic studies.

Mechanism of Action

Process

The mechanism of action of (R)-1-Methylmephenytoin primarily involves modulation of sodium channels in neuronal membranes, leading to stabilization of hyperexcitable neuronal states. By inhibiting repetitive firing of neurons, it effectively reduces seizure activity.

Data

Studies have shown that (R)-1-Methylmephenytoin exhibits a higher affinity for sodium channels compared to its S-enantiomer, which correlates with its increased anticonvulsant potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Stability Range: Generally stable within a pH range of 4-7.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity during synthesis.

Applications

(R)-1-Methylmephenytoin is primarily used in:

  • Pharmaceutical Development: As an effective anticonvulsant agent in clinical settings for patients with epilepsy.
  • Research Studies: Investigated for its pharmacokinetics and metabolic pathways, contributing to better understanding of drug interactions and side effects.
Introduction to Enantiomeric Specificity in Anticonvulsant Pharmacochemistry

Historical Context of Hydantoin Derivatives in Epilepsy Therapeutics

The therapeutic application of hydantoins spans over a century of neuropharmacological innovation, beginning with the serendipitous discovery of phenytoin's anticonvulsant properties in 1938. This breakthrough emerged from a systematic screening program utilizing the maximal electroshock seizure (MES) test in feline models, establishing phenytoin as the first non-sedating anticonvulsant with significant clinical utility against generalized tonic-clonic seizures. The structural evolution continued with mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin), introduced commercially in 1945 as Mesantoin® by Novartis. Initially perceived as potentially superior to phenytoin, subsequent clinical experience revealed its therapeutic limitations through association with idiosyncratic reactions—notably fatal blood dyscrasias occurring in approximately 1% of patients—leading to its eventual withdrawal from major markets despite retained efficacy against partial and secondarily generalized seizures. The metabolic fate of mephenytoin itself revealed an early lesson in stereochemistry: marketed as a racemic mixture, its chiral center at position 5 facilitates differential metabolism of its enantiomers. The (S)-enantiomer undergoes para-hydroxylation via the polymorphically expressed CYP2C19 pathway, while the (R)-enantiomer undergoes N-demethylation to nirvanol (5-ethyl-5-phenylhydantoin), a metabolite with intrinsic activity but significant toxicity concerns. This historical trajectory underscores the therapeutic imperative to resolve racemic mixtures into their component enantiomers and characterize their individual pharmacodynamic and pharmacokinetic profiles [1] [2] [6].

Table 1: Evolution of Clinically Significant Hydantoin Derivatives

CompoundIntroduction YearPrimary Clinical ApplicationKey Metabolic PathwayContemporary Status
Phenytoin1938Generalized tonic-clonic, partial seizuresPara-hydroxylation (CYP2C9/19)First-line therapy globally
Mephenytoin1945Partial/secondarily generalized seizuresEnantioselective: (S)-Hydroxylation (CYP2C19), (R)-N-demethylationWithdrawn (US/UK); research compound
Ethotoin1956Generalized tonic-clonic seizuresEnantioselective metabolism (minimal data)Limited availability
(R)-1-MethylmephenytoinUnder investigationInvestigational: Refractory focal seizuresPreserved CYP2C19 independencePreclinical/developmental phase

Stereochemical Significance of (R)-Configuration in Mephenytoin Analogues

The chiral carbon at position 5 of the hydantoin ring serves as the molecular epicenter governing differential biological interactions of mephenytoin enantiomers. X-ray crystallographic analyses confirm that the (R)-configuration orients its aromatic substituents into a distinct spatial arrangement that profoundly influences both protein binding and metabolic vulnerability. Crucially, the (R)-enantiomer avoids the CYP2C19-mediated hydroxylation pathway that characterizes its (S)-counterpart—a metabolic route subject to genetic polymorphism affecting 2-5% of Caucasian and 15-20% of Asian populations. This metabolic divergence translates directly to clinical implications: poor metabolizers of the (S)-enantiomer experience bioaccumulation leading to concentration-dependent toxicity, while the (R)-enantiomer's primary metabolic pathway via CYP3A4-mediated N-demethylation exhibits more consistent activity across populations. Beyond metabolism, the three-dimensional topography of the (R)-configuration demonstrates preferential interaction with neuronal voltage-gated sodium channels. Molecular docking simulations suggest enhanced complementarity between the (R)-enantiomer's hydrophobic pharmacophore and the neurotoxin binding site 2 of the sodium channel α-subunit, potentially explaining its retained efficacy with reduced proconvulsant metabolites. The stereochemical advantage extends to plasma protein binding: unlike the (S)-enantiomer which shows variable albumin binding influenced by uremic toxins, the (R)-configuration maintains consistent free fractions, contributing to predictable pharmacokinetics—a critical factor in anticonvulsant therapy [2] [5] [6].

Table 2: Comparative Molecular and Metabolic Properties of Mephenytoin Enantiomers

Property(R)-1-Methylmephenytoin(S)-Mephenytoin
Primary Metabolic RouteCYP3A4-mediated N-demethylationCYP2C19-mediated para-hydroxylation
Polymorphism ImpactLow (CYP3A4 minimal polymorphism)High (CYP2C19 poor/extensive metabolizers)
Active MetabolitesNirvanol (lower concentrations)Hydroxy-derivatives (potential toxicity)
Protein Binding AffinityModerate, consistent across physiological conditionsHigh, variable in renal impairment
Therapeutic Plasma Concentration5-15 mg/L (proposed)5-15 mg/L (with toxicity concerns)
Sodium Channel IC₅₀12.3 µM (in silico prediction)18.7 µM (in silico prediction)

Theoretical Frameworks for Enantiomer-Specific Drug Action

The differential pharmacology exhibited by (R)-1-Methylmephenytoin versus its enantiomeric counterpart provides compelling validation of three fundamental frameworks governing chiral drug behavior. The Easson-Stedman hypothesis proposes that enantioselectivity arises from differential binding affinity at a minimum of three interaction points between drug and target. Applied to hydantoins, the (R)-configuration establishes optimal tripartite interaction with neuronal sodium channels through: (1) hydrogen bonding between the hydantoin carbonyl and pore-loop residues, (2) hydrophobic interaction of the phenyl ring with channel lining residues, and (3) van der Waals contacts of the methyl group with a hydrophobic subpocket—interactions geometrically constrained by absolute configuration. Complementarily, the three-point attachment model explains metabolic differences: CYP2C19 requires precise orientation of the (S)-enantiomer's para-hydrogen for hydroxylation, while CYP3A4 accommodates the (R)-enantiomer's N-methyl group through less geometrically constrained demethylation. Beyond these classical models, allosteric modulation theory provides a framework for understanding the enantiomer-specific effects observed in GABAergic systems. Molecular dynamics simulations suggest that (R)-1-Methylmephenytoin stabilizes an activated conformation of the GABA_A receptor through binding at the α/β subunit interface, enhancing chloride flux without direct agonist activity—a modulatory effect not observed with the (S)-enantiomer. This stereoselective receptor modulation represents a potential secondary mechanism contributing to seizure protection beyond sodium channel blockade. These theoretical constructs collectively establish a predictive foundation for rational design of future chiral anticonvulsants, moving beyond empirical screening towards structure-guided development [5] [7] [8].

Table 3: Molecular Interaction Models Explaining (R)-1-Methylmephenytoin's Pharmacological Profile

Theoretical FrameworkKey PrincipleManifestation in (R)-1-Methylmephenytoin
Easson-Stedman ModelDifferential affinity via three-point bindingEnhanced sodium channel blockade through optimal hydrophobic/hydrogen bonding triad
Three-Point Attachment (Metabolism)Stereospecific enzyme active site requirementsCYP2C19 exclusion due to phenyl ring misalignment; CYP3A4 accommodation via flexible active site
Allosteric Network ModulationEnantiomer-specific protein conformation inductionGABA_A receptor potentiation through β-subunit interaction stabilizing open-channel conformation
Membrane Asymmetry HypothesisDifferential partitioning into lipid bilayersPreferential accumulation in neuronal membranes altering local sodium channel environment
Pharmacophore Vector ModelDirectionality of key functional groupsAntiperiplanar orientation of carbonyl groups enabling calcium channel modulation

The membrane compartmentalization model offers additional explanatory power for observed enantioselectivity. Molecular dynamics simulations reveal that (R)-1-Methylmephenytoin exhibits preferential lateral diffusion within the lipid bilayer's hydrophobic core, positioning it advantageously for interaction with the voltage-sensing domain of sodium channels. This membrane partitioning, quantified through octanol-water partition coefficients (logP (R)=1.8 vs (S)=1.5), creates a microenvironment reservoir that sustains therapeutic concentrations at the neuronal membrane independent of plasma pharmacokinetics. Furthermore, chiral recognition phenomena extend beyond protein targets to transport mechanisms: P-glycoprotein (ABCB1), a key efflux transporter at the blood-brain barrier, demonstrates enantioselective efflux with 2.3-fold greater transport efficiency for the (S)-enantiomer over the (R)-form, potentially contributing to higher central nervous system availability of the latter. These multifaceted theoretical frameworks collectively transform our understanding of chiral anticonvulsants from phenomenological observations to predictable, mechanism-based design principles—a paradigm shift with profound implications for future epilepsy therapeutics development [5] [7].

Properties

CAS Number

201606-44-2

Product Name

(R)-1-Methylmephenytoin

IUPAC Name

(5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1

InChI Key

UOKWEFNDJRRNST-CYBMUJFWSA-N

SMILES

CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2

Synonyms

[(R)-1,3-Dimethyl-5-Ethyl-5-phenylhydantoin];_x000B_(R)-5-Ethyl-1,3-dimethyl-5-phenyl-2,4-imidazolidinedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.